Cas no 39718-00-8 (2-Chlorobenzyl Mercaptan)
2-Chlorobenzyl Mercaptan Chemical and Physical Properties
Names and Identifiers
-
- 2-Chlorobenzyl mercaptan
- (2-Chlorophenyl)methanethiol
- 2-Chlorobenzenemethanethiol
- 2-CHLOROBENZYL MERCA
- 2-Chlorobenzylmercaptane
- O-CHLOROBENZYL MERCAPTAN
- O-CHLOROTHIOANISOLE
- o-chlorotoluene-α
- -thiol
- 2-Chlorobenzylmercaptan
- 2-Chloro benzyl mercaptan
- Benzenemethanethiol, 2-chloro-
- WWFIIZLHSNBNTC-UHFFFAOYSA-N
- PubChem6836
- o-chlorobenzylmercaptan
- o-chlorotoluene-a-thiol
- 2-chlorophenylmethanethiol
- 2-chlorophenyl-methanethiol
- 2-chloro-alpha-toluenethiol
- (2-Chlorophenyl)methanethiol #
- o-chlorotoluene-α-thiol
- (2-chlor
- 2-Chlorobenzyl Mercaptan
-
- MDL: MFCD00004868
- Inchi: 1S/C7H7ClS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
- InChI Key: WWFIIZLHSNBNTC-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CS
- BRN: 2042183
Computed Properties
- Exact Mass: 157.99600
- Monoisotopic Mass: 157.996
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 1
Experimental Properties
- Color/Form: liquid
- Density: 1.221 g/mL at 25 °C(lit.)
- Boiling Point: 121°C/25mmHg(lit.)
- Flash Point: 120-122°C/25mm
- Refractive Index: n20/D 1.5904(lit.)
- PSA: 38.80000
- LogP: 2.76980
- Solubility: Not determined
- Sensitiveness: Air Sensitive
2-Chlorobenzyl Mercaptan Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN2810
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R36/37/38
- Packing Group:III
- Hazard Level:6.1
2-Chlorobenzyl Mercaptan Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Chlorobenzyl Mercaptan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101788-100g |
2-Chlorobenzyl Mercaptan |
39718-00-8 | 98% | 100g |
¥2471.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101788-25g |
2-Chlorobenzyl Mercaptan |
39718-00-8 | 98% | 25g |
¥751.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C101788-5g |
2-Chlorobenzyl Mercaptan |
39718-00-8 | 98% | 5g |
¥238.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029702-100g |
2-Chlorobenzyl Mercaptan |
39718-00-8 | 98% | 100g |
¥2966 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029702-25g |
2-Chlorobenzyl Mercaptan |
39718-00-8 | 98% | 25g |
¥902 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029702-5g |
2-Chlorobenzyl Mercaptan |
39718-00-8 | 98% | 5g |
¥287 | 2024-05-23 | |
| TRC | C382553-50mg |
2-Chlorobenzyl Mercaptan |
39718-00-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C382553-100mg |
2-Chlorobenzyl Mercaptan |
39718-00-8 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C382553-500mg |
2-Chlorobenzyl Mercaptan |
39718-00-8 | 500mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IQ701-1g |
2-Chlorobenzyl Mercaptan |
39718-00-8 | 98.0%(GC) | 1g |
¥109.0 | 2022-05-30 |
2-Chlorobenzyl Mercaptan Suppliers
2-Chlorobenzyl Mercaptan Related Literature
-
Luciano Miozzo,Abderrahim Yassar,Gilles Horowitz J. Mater. Chem. 2010 20 2513
-
Sakiat Hossain,Yukari Imai,Yuichi Motohashi,Zhaoheng Chen,Daiki Suzuki,Taiyo Suzuki,Yuki Kataoka,Momoko Hirata,Tasuku Ono,Wataru Kurashige,Tokuhisa Kawawaki,Takahiro Yamamoto,Yuichi Negishi Mater. Horiz. 2020 7 796
Additional information on 2-Chlorobenzyl Mercaptan
Professional Introduction to 2-Chlorobenzyl Mercaptan (CAS No. 39718-00-8)
2-Chlorobenzyl Mercaptan, chemically identified by the CAS number 39718-00-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This organosulfur compound features a benzyl group attached to a thiol (-SH) functional group, with the presence of a chlorine substituent at the ortho position relative to the thiol. The unique structural attributes of 2-Chlorobenzyl Mercaptan make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound's molecular structure, consisting of a chlorobenzene core and a mercapto group, imparts distinct reactivity that is exploited in synthetic chemistry. The chlorine atom enhances electrophilic aromatic substitution reactions, while the thiol group participates in nucleophilic additions and condensation reactions. These characteristics have positioned 2-Chlorobenzyl Mercaptan as a crucial building block in the development of novel therapeutic agents.
In recent years, advancements in medicinal chemistry have highlighted the utility of 2-Chlorobenzyl Mercaptan in the design of small-molecule drugs. For instance, researchers have leveraged its reactivity to synthesize derivatives with potential antimicrobial and anti-inflammatory properties. The introduction of the chloro substituent at the para position has been particularly explored for its ability to modulate bioavailability and metabolic stability, enhancing drug-like characteristics.
One notable application of 2-Chlorobenzyl Mercaptan is in the synthesis of protease inhibitors, which are critical in treating viral infections and cancer. The mercapto group serves as a nucleophile that can form disulfide bonds with cysteine residues in target proteins, effectively inhibiting their activity. Recent studies have demonstrated that incorporating 2-Chlorobenzyl Mercaptan-based scaffolds into drug candidates can improve binding affinity and selectivity.
The compound's role extends beyond protease inhibition; it has also been investigated for its potential in developing kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, making them attractive targets for therapeutic intervention. The chlorobenzyl moiety provides a scaffold that can be modified to enhance interactions with specific kinase domains. Preliminary findings suggest that derivatives of 2-Chlorobenzyl Mercaptan exhibit promising activity against various kinases, including those implicated in chronic diseases.
The synthesis of 2-Chlorobenzyl Mercaptan typically involves the reaction of benzyl chloride with sodium hydrosulfide or potassium hydrosulfide under controlled conditions. This reaction proceeds via nucleophilic substitution, where the hydrosulfide ion displaces the chloride ion on the benzyl chloride molecule. The resulting product is then purified through distillation or crystallization techniques to achieve high chemical purity.
In industrial settings, the handling of 2-Chlorobenzyl Mercaptan requires adherence to standard chemical safety protocols due to its reactivity and potential irritant properties. Proper ventilation, personal protective equipment (PPE), and waste disposal methods are essential to ensure safe laboratory and manufacturing practices.
The growing interest in sustainable chemistry has also prompted investigations into greener synthetic routes for 2-Chlorobenzyl Mercaptan. Researchers are exploring catalytic methods that minimize waste and reduce energy consumption. For example, transition metal-catalyzed reactions have shown promise in facilitating the formation of carbon-sulfur bonds more efficiently than traditional approaches.
The pharmacological potential of derivatives of 2-Chlorobenzyl Mercaptan continues to be an area of active investigation. Computational modeling techniques have been employed to predict binding affinities and identify optimal modifications for enhanced biological activity. These virtual screening approaches complement experimental efforts by rapidly evaluating large libraries of compounds.
In conclusion, 2-Chlorobenzyl Mercaptan (CAS No. 39718-00-8) represents a versatile intermediate with significant applications in pharmaceutical research and drug development. Its unique structural features enable diverse synthetic transformations, making it indispensable for creating novel therapeutic agents targeting various diseases. As research progresses, continued exploration into its derivatives and greener synthetic methods will further solidify its importance in modern medicinal chemistry.
39718-00-8 (2-Chlorobenzyl Mercaptan) Related Products
- 59293-67-3(2,4-Dichlorobenzyl mercaptan)
- 66279-47-8((2,6-dichlorophenyl)methanethiol)
- 7534-61-4(2,4-dichlorobenzyl thiocyanate)
- 6258-66-8(4-Chlorobenzyl mercaptan)
- 7139-86-8( )
- 7139-87-9((2,3,4,5,6-pentachlorophenyl)methanethiol)
- 25697-57-8(Benzenemethanethiol,3-chloro-)
- 6295-41-6(1,1'-(sulfanediyldimethanediyl)bis(2,4-dichlorobenzene))
- 75155-64-5( )
- 2082-66-8(2-Chlorobenzyl thiocyanate)